molecular formula C10H13Br B158151 3-Bromo-1,2,4,5-tetramethylbenzene CAS No. 1646-53-3

3-Bromo-1,2,4,5-tetramethylbenzene

Cat. No.: B158151
CAS No.: 1646-53-3
M. Wt: 213.11 g/mol
InChI Key: WJKBPTLQJXKEHC-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4,5-tetramethylbenzene, also known as Bromodurene or Duryl bromide, is a chemical compound with the formula C10H13Br . Its molecular weight is 213.114 .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction with aluminum (III) chloride in dichloromethane at 0 - 25℃ for 8 hours . Another method involves the use of aluminium trichloride in hydrogenchloride, chloroform, petroleum ether, and benzene .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 1,2,4,5-Tetramethylbenzene with OH radicals can occur via substitution, H and CH3 abstraction, and OH addition mechanisms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.114 . The boiling point is not specified . The solubility is moderately soluble .

Scientific Research Applications

Ring Expansion and Alkyne Insertion

3-Bromo-1,2,4,5-tetramethylbenzene (BTMB) has been studied in the context of ring expansion reactions. For instance, Agou et al. (2015) investigated the treatment of a related compound with 3-hexyne, leading to the formation of a product with a nine-membered ring structure and hexaethylbenzene. This highlights BTMB's potential in complex ring expansion reactions involving alkyne insertion (Agou et al., 2015).

Synthesis of Triazines

BTMB and related compounds have also been used in the solvent-free synthesis of triazines. Ghorbani‐Vaghei et al. (2015) demonstrated the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, a compound structurally similar to BTMB, as a catalyst for synthesizing 3,5,6-trisubstituted-1,2,4-triazines (Ghorbani‐Vaghei et al., 2015).

Structural Properties and Phase Transition Behavior

The structural properties and phase transition behavior of derivatives of BTMB have been extensively studied. Zhou et al. (2019) reported on 1,4-dibromo-2,3,5,6-tetramethylbenzene, a derivative of BTMB, demonstrating its phase transition behavior and molecular reorientation dynamics in solid-state (Zhou et al., 2019).

Protein Labeling and Biorthogonal Reactions

BTMB has been synthesized for applications in protein labeling to facilitate biorthogonal reactions. Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine, a compound similar to BTMB, for chemoselective protein labeling. This application showcases its potential in biological research and therapeutics (Ros et al., 2020).

Synthesis of Aminomethyl Derivatives

BTMB has been explored in the synthesis of aminomethyl derivatives. Wallace et al. (2005) discussed the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from derivatives of BTMB, indicating its versatility in molecular scaffolding (Wallace et al., 2005).

Synthesis of Hyperbranched Polymers

In polymer science, BTMB has been employed in the synthesis of hyperbranched polyethers. Uhrich et al. (1992) demonstrated the use of 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, in the self-condensation process to create polymers with a wide array of functional groups (Uhrich et al., 1992).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . The hazard statements include H315-H319-H335 .

Properties

IUPAC Name

3-bromo-1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKBPTLQJXKEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167780
Record name 3-Bromo-1,2,4,5-tetramethylbenzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-53-3
Record name 3-Bromo-1,2,4,5-tetramethylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,2,4,5-tetramethylbenzene
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Record name 3-Bromodurene
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Record name 3-Bromo-1,2,4,5-tetramethylbenzene
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Record name 3-bromo-1,2,4,5-tetramethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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